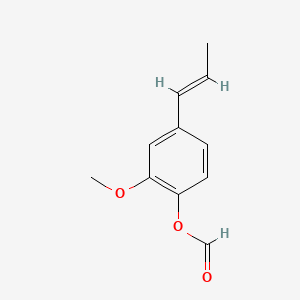

(E)-isoeugenyl formate

Description

Structure

3D Structure

Properties

CAS No. |

7774-96-1 |

|---|---|

Molecular Formula |

C11H12O3 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

(2-methoxy-4-prop-1-enylphenyl) formate |

InChI |

InChI=1S/C11H12O3/c1-3-4-9-5-6-10(14-8-12)11(7-9)13-2/h3-8H,1-2H3 |

InChI Key |

QUUXIMKMPYPPDM-UHFFFAOYSA-N |

SMILES |

CC=CC1=CC(=C(C=C1)OC=O)OC |

Isomeric SMILES |

C/C=C/C1=CC(=C(C=C1)OC=O)OC |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)OC=O)OC |

density |

1.558-1.563 |

physical_description |

colourless to pale straw-yellow viscous liquid; faint, orris-like, green, sweet, woody aroma |

solubility |

Almost insoluble in water soluble (in ethanol) |

Origin of Product |

United States |

Foundational & Exploratory

(E)-isoeugenyl formate chemical structure and properties

Structure, Properties, and Synthesis Methodologies

Executive Summary

(E)-Isoeugenyl formate (CAS: 7774-96-1) is a specialized phenolic ester derived from the phenylpropene isoeugenol.[1] Characterized by a complex organoleptic profile described as "orris-like, green, sweet, and woody," it serves as a critical modifier in fragrance formulations and flavor chemistry.[1] Unlike its parent compound, isoeugenol, the formate ester exhibits altered volatility and lipophilicity, modulating its pharmacokinetic behavior and stability. This guide provides a rigorous technical analysis of its physicochemical properties, a validated synthesis protocol using acetic formic anhydride (AFA), and its metabolic fate.

Chemical Identity & Structural Analysis

The molecule consists of a guaiacyl core (2-methoxy-phenol) where the phenolic hydroxyl is esterified with formic acid, and the para-position is substituted with a propenyl chain.[1] The (E)-isomer (trans) is the thermodynamically stable and commercially relevant configuration.[1]

| Parameter | Technical Specification |

| IUPAC Name | (E)-2-Methoxy-4-(prop-1-en-1-yl)phenyl formate |

| Common Synonyms | Isoeugenyl formate; 4-Propenylguaiacol formate |

| CAS Number | 7774-96-1 |

| FEMA Number | 2474 |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| SMILES | COC1=C(OC=O)C=CC(\C=C/C)=C1 |

| Stereochemistry | (E)-isomer dominates (>90%) in standard grades |

Physicochemical Properties

The following data represents the standard specification range for high-purity this compound.

| Property | Value / Range | Condition |

| Physical State | Viscous Liquid | @ 20°C |

| Color | Colorless to Pale Yellow | Visual |

| Boiling Point | 282°C | @ 760 mmHg |

| Density (Specific Gravity) | 1.127 – 1.133 g/cm³ | @ 25°C |

| Refractive Index ( | 1.566 – 1.572 | @ 20°C |

| Flash Point | > 100°C (approx. 122°C) | Closed Cup |

| Solubility (Water) | Insoluble (< 0.1 g/L) | Hydrophobic |

| Solubility (Organic) | Soluble | Ethanol, oils, propylene glycol |

| LogP (Octanol/Water) | ~2.7 (Estimated) | Lipophilic |

Synthesis Protocol: Acetic Formic Anhydride (AFA) Method

Direct esterification of phenols with formic acid is often inefficient due to the instability of formyl chloride and the equilibrium limitations of direct acid catalysis. The Acetic Formic Anhydride (AFA) method is the industry-standard protocol for high-yield synthesis of phenolic formates.[1]

Reaction Mechanism

The reaction proceeds via the in situ generation of AFA from acetic anhydride and formic acid. The AFA then selectively formylates the phenolic hydroxyl group of isoeugenol.

Protocol Workflow

Reagents:

-

(E)-Isoeugenol (1.0 eq)[1]

-

Formic Acid (98%, 1.2 eq)[1]

-

Acetic Anhydride (1.2 eq)[1]

-

Sodium Acetate (Catalytic, 0.1 eq)[1]

-

Solvent: Dichloromethane (DCM) or Toluene (optional, for workup)[1]

Step-by-Step Methodology:

-

AFA Formation (In Situ):

-

Esterification:

-

Quenching & Workup:

-

Purification:

Structural Characterization (Spectroscopy)

Verification of the formate ester requires confirming the presence of the formyl proton and the retention of the alkene stereochemistry.

Nuclear Magnetic Resonance ( H NMR)

Predicted shifts in CDCl₃ (400 MHz):

- 8.25 – 8.35 ppm (s, 1H): Formyl proton (-O-CHO) .[1] This is the diagnostic signal for the formate ester.

-

6.35 ppm (d,

-

6.10 ppm (dq,

- 6.90 – 7.10 ppm (m, 3H): Aromatic protons (Guaiacyl ring).[1]

- 3.85 ppm (s, 3H): Methoxy group (-OCH₃).[1]

-

1.88 ppm (d,

Infrared Spectroscopy (FT-IR)

-

1735 – 1750 cm⁻¹: Strong C=O stretch (Ester carbonyl).[1]

-

1100 – 1200 cm⁻¹: C-O-C stretch (Ester/Ether).

-

~960 cm⁻¹: C-H out-of-plane bend (Trans-alkene).[1]

Biological Pathway & Safety Architecture

Metabolic Fate

Upon ingestion or absorption, isoeugenyl formate undergoes rapid hydrolysis mediated by carboxylesterases (CES) in the liver and plasma. This releases the parent compound, isoeugenol, which is subsequently detoxified via Phase II conjugation (Glucuronidation/Sulfation).

Figure 1: Metabolic Hydrolysis and Elimination Pathway of Isoeugenyl Formate.[1]

Safety & GHS Classification

Isoeugenyl formate is a skin sensitizer, similar to isoeugenol.[1] Handling requires strict adherence to safety protocols.

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

References

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2003).[1] Isoeugenyl Formate: Chemical and Technical Assessment (CTA). 61st Meeting. Link[1]

-

The Good Scents Company. (2023).[1] Isoeugenyl Formate: Physicochemical and Organoleptic Data. Link

-

National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 20831812, Isoeugenyl formate. Link

-

Flavor and Extract Manufacturers Association (FEMA). (2023).[1] FEMA Flavor Ingredient Library: Isoeugenyl Formate (FEMA 2474).[1] Link

-

Strazzolini, P., et al. (2003).[1] "Acetic Formic Anhydride: A Review of its Preparation and Application in Organic Synthesis." Tetrahedron, 59(1), 101-115.[1] (Cited for AFA synthesis protocol validity).

Sources

A Guide to the Spectroscopic Characterization of (E)-Isoeugenyl Formate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Isomerism

(E)-Isoeugenyl formate (IUPAC name: 2-methoxy-4-[(1E)-prop-1-en-1-yl]phenyl formate) possesses the chemical formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol [3][4]. The "(E)" designation specifies the stereochemistry of the double bond in the propenyl side chain, indicating that the higher priority groups on each carbon of the double bond are on opposite sides. This geometric isomerism is a critical feature that influences the molecule's physical and biological properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the covalent structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic, vinylic, methoxy, and methyl protons. The chemical shifts are influenced by the electronic environment of each proton. The trans-coupling constant of the vinylic protons is a key indicator of the (E)-isomer.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-formate | 8.1 - 8.3 | s | - |

| H-aromatic | 6.8 - 7.2 | m | - |

| H-vinylic (α to ring) | 6.2 - 6.4 | dq | ~15.6, ~1.5 |

| H-vinylic (β to ring) | 6.0 - 6.2 | dq | ~15.6, ~6.5 |

| OCH₃ | 3.8 - 3.9 | s | - |

| CH₃ | 1.8 - 1.9 | dd | ~6.5, ~1.5 |

Interpretation and Causality:

-

Formate Proton: The proton of the formate group is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the oxygen atom, resulting in a downfield chemical shift in the region of 8.1-8.3 ppm.

-

Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet in the aromatic region (6.8-7.2 ppm). Their specific chemical shifts and coupling patterns are influenced by the positions of the methoxy and formate-substituted propenyl groups.

-

Vinylic Protons: The two vinylic protons of the propenyl group are diastereotopic and will exhibit a large coupling constant (J ≈ 15.6 Hz), which is characteristic of a trans-alkene. The proton closer to the aromatic ring will likely appear as a doublet of quartets due to coupling with the other vinylic proton and the methyl protons. The terminal vinylic proton will also be a doublet of quartets.

-

Methoxy Protons: The three protons of the methoxy group are equivalent and will appear as a sharp singlet at approximately 3.8-3.9 ppm.

-

Methyl Protons: The three protons of the methyl group will appear as a doublet of doublets due to coupling with the two vinylic protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (formate) | 160 - 162 |

| C-aromatic (quaternary) | 140 - 152 |

| C-aromatic (CH) | 110 - 125 |

| C-vinylic | 125 - 135 |

| C-methoxy | 55 - 56 |

| C-methyl | 18 - 20 |

Interpretation and Causality:

-

Carbonyl Carbon: The carbon of the formate carbonyl group is highly deshielded and will appear at the downfield end of the spectrum.

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons bearing the oxygen substituents will be the most downfield among the aromatic signals.

-

Vinylic Carbons: The two sp² hybridized carbons of the propenyl group will resonate in the typical alkene region.

-

Methoxy and Methyl Carbons: The sp³ hybridized carbons of the methoxy and methyl groups will appear at the most upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be dominated by absorptions from the carbonyl group, the C-O bonds, the aromatic ring, and the C-H bonds. As experimental data is unavailable, the expected key absorptions are inferred from the known spectrum of the closely related compound, (E)-isoeugenol, with the addition of the characteristic formate ester vibrations.

Table 3: Expected Key IR Absorptions for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| C=O (formate) | 1720 - 1740 | Stretch |

| C-O (ester) | 1150 - 1250 | Stretch |

| C=C (aromatic) | 1500 - 1600 | Stretch |

| C-H (aromatic) | 3000 - 3100 | Stretch |

| C-H (alkene) | 3010 - 3040 | Stretch |

| C-H (alkane) | 2850 - 2960 | Stretch |

| =C-H (trans-alkene) | 960 - 970 | Out-of-plane bend |

Interpretation and Causality:

-

Carbonyl Stretch: A strong absorption band in the region of 1720-1740 cm⁻¹ is the most characteristic feature of the formate ester.

-

C-O Stretch: A strong band in the fingerprint region corresponding to the C-O stretching of the ester linkage is expected.

-

Aromatic and Alkene Vibrations: Bands corresponding to C=C stretching in the aromatic ring and the propenyl side chain will be observed. The out-of-plane bending vibration for the trans-disubstituted alkene is a key diagnostic peak.

-

C-H Stretches: Absorptions for sp² and sp³ hybridized C-H bonds will be present at their characteristic frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would be a common ionization method.

Predicted Fragmentation Pattern:

A predicted GC-MS spectrum for isoeugenyl formate shows a molecular ion peak ([M]⁺) at m/z 192, confirming the molecular weight. The fragmentation pattern would likely involve:

-

Loss of the formyloxy radical (•OCHO): This would lead to a significant fragment ion at m/z 147.

-

Loss of CO from the formate group: A fragment at m/z 164 (corresponding to the molecular ion of isoeugenol) might be observed.

-

Cleavage of the propenyl chain: Fragmentation of the side chain can lead to various smaller ions.

Table 4: Predicted Major Mass Fragments for this compound

| m/z | Proposed Fragment |

| 192 | [M]⁺ |

| 164 | [M - CO]⁺ |

| 147 | [M - •OCHO]⁺ |

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Data Acquisition

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Parameters (¹H NMR):

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1 second.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

Instrumentation and Parameters (¹³C NMR):

-

Use the same spectrometer.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically several hundred to thousands) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the solvent residual peak or the internal standard.

-

Integrate the signals in the ¹H NMR spectrum.

-

IR Data Acquisition

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation and Parameters:

-

Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the empty salt plates.

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectral range is typically 4000-400 cm⁻¹.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

The resulting transmittance or absorbance spectrum is plotted.

-

MS Data Acquisition

-

Sample Introduction:

-

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.

-

Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) into the GC.

-

-

Instrumentation and Parameters (GC-MS):

-

GC: Use a capillary column suitable for separating non-polar to semi-polar compounds (e.g., a DB-5 or HP-5 column). Program the oven temperature to ensure good separation from any impurities.

-

MS: Use an electron ionization (EI) source with a standard electron energy of 70 eV. Scan a mass range that includes the expected molecular ion (e.g., m/z 40-300).

-

-

Data Processing:

-

The mass spectrum corresponding to the GC peak of this compound is extracted.

-

The masses and relative abundances of the ions are determined.

-

Visualization of Key Concepts

Chemical Structure of this compound

Caption: Numbered structure of this compound for NMR assignments.

Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining predicted data with information from analogous compounds, a detailed and reliable spectroscopic profile has been constructed. The provided experimental protocols offer a standardized approach for the acquisition of high-quality NMR, IR, and MS data. This guide serves as a valuable resource for researchers and professionals in the fields of analytical chemistry, quality control, and natural product chemistry, enabling the confident identification and characterization of this compound. The principles of spectroscopic interpretation detailed herein are broadly applicable and reinforce the foundational role of these techniques in modern chemical science.

References

-

The Good Scents Company. (n.d.). isoeugenyl formate. Retrieved February 4, 2026, from [Link]

-

FooDB. (2010, April 8). Showing Compound Isoeugenol formate (FDB016295). Retrieved February 4, 2026, from [Link]

-

The Good Scents Company. (n.d.). isobornyl formate. Retrieved February 4, 2026, from [Link]

-

Atlantis Press. (2021, April 22). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4-((4-methoxyphenyl imino)-methyl) phenol compounds. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). Isoeugenyl formate. Retrieved February 4, 2026, from [Link]

-

GSRS. (n.d.). ISOEUGENYL FORMATE, (E)-. Retrieved February 4, 2026, from [Link]

Sources

Isoeugenyl Formate: A Lipophilic Prodrug Strategy for Targeted Anti-Inflammatory Delivery

The following technical guide details the potential anti-inflammatory applications of Isoeugenyl Formate , structured as a strategic whitepaper for drug development professionals.

Technical Whitepaper | Version 1.0

Executive Summary

Isoeugenyl Formate (CAS 7774-96-1) is the formate ester of isoeugenol, a phenylpropene with well-documented anti-inflammatory, antioxidant, and antibacterial properties. While isoeugenol itself is a potent NF-κB inhibitor, its clinical utility is often limited by rapid oxidative degradation, mucosal irritation, and poor bioavailability.

This guide presents Isoeugenyl Formate as a pro-drug candidate . By masking the phenolic hydroxyl group with a formate moiety, the compound achieves higher lipophilicity (LogP) for enhanced membrane permeability. Crucially, the structural pairing of a "bulky alcohol" (isoeugenol) with a "small acyl group" (formate) makes it a highly specific substrate for Carboxylesterase 2 (CES2) , an enzyme abundantly expressed in the human intestine. This suggests a unique therapeutic potential for targeting gastrointestinal inflammation (e.g., IBD, colitis) with reduced systemic off-target effects.

Chemical Profile & Structure-Activity Relationship (SAR)

Molecular Architecture

Isoeugenyl formate differs from its parent compound by the esterification of the phenolic hydroxyl group. This modification fundamentally alters its pharmacokinetics while preserving the pharmacophore.

| Property | Isoeugenol (Parent) | Isoeugenyl Formate (Prodrug) | Impact of Modification |

| Formula | C₁₀H₁₂O₂ | C₁₁H₁₂O₃ | Addition of formyl group (-CHO). |

| Mol. Weight | 164.2 g/mol | 192.21 g/mol | Slight increase; maintains small molecule profile. |

| LogP (Est) | ~2.5 | ~3.1 | Increased Lipophilicity: Enhanced passive diffusion across cell membranes. |

| Stability | Prone to oxidation (phenoxyl radical) | Protected: Phenolic -OH is capped, preventing premature oxidation. | |

| Metabolism | Phase II conjugation (Glucuronidation) | Phase I Hydrolysis: Requires esterase cleavage to activate. |

The "Small Acyl" Specificity

Human Carboxylesterases (CES) exhibit distinct substrate preferences.

-

CES1 (Liver): Prefers small alcohol / large acyl substrates.

-

CES2 (Intestine): Prefers large alcohol / small acyl substrates.

Hypothesis: Isoeugenyl formate possesses a large alcohol moiety (isoeugenol) and the smallest possible acyl moiety (formate). This structural configuration predicts rapid and selective hydrolysis by CES2 in the intestinal epithelium, releasing the active drug exactly where inflammatory bowel pathologies occur.

Synthesis Protocol: High-Yield Esterification

Standard Fischer esterification is often inefficient for phenols. The following Steglich Esterification protocol is recommended for high yield and purity.

Reagents

-

Substrate: Isoeugenol (Trans-isomer preferred, >98% purity).

-

Acyl Donor: Formic Acid (98%).

-

Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC).

-

Catalyst: 4-Dimethylaminopyridine (DMAP).

-

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology

-

Preparation: Dissolve Isoeugenol (10 mmol) and Formic Acid (12 mmol) in anhydrous DCM (50 mL) under an inert nitrogen atmosphere at 0°C.

-

Catalysis: Add DMAP (0.5 mmol) to the solution.

-

Coupling: Dropwise add a solution of DCC (11 mmol) in DCM over 30 minutes. The reaction will precipitate dicyclohexylurea (DCU) as a white solid.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

-

Workup: Filter off the DCU precipitate. Wash the filtrate with 5% NaHCO₃ (2x), 1M HCl (1x), and Brine (1x).

-

Purification: Dry over MgSO₄, concentrate in vacuo. Purify via flash column chromatography (Silica gel) to obtain Isoeugenyl Formate as a pale yellow oil.

Synthesis Pathway Visualization

Figure 1: Steglich esterification pathway for the synthesis of Isoeugenyl Formate.

Mechanism of Action: The CES2-NF-κB Axis

Once administered, Isoeugenyl Formate acts as a "Trojan Horse." It enters cells via passive diffusion due to its lipophilic ester shell. Inside the cell, specifically in tissues high in CES2 (Intestine, Kidney), it is cleaved to release the active Isoeugenol.

Primary Signaling Pathways

The released Isoeugenol exerts anti-inflammatory effects through three verified mechanisms:

-

NF-κB Inhibition: Blocks the phosphorylation of IκBα, preventing the translocation of the p65/p50 complex to the nucleus. This halts the transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

-

MAPK Modulation: Inhibits p38 MAPK and JNK phosphorylation, reducing stress signaling.

-

ROS Scavenging: The regenerated phenolic hydroxyl group donates hydrogen atoms to neutralize Reactive Oxygen Species (ROS), breaking the oxidative stress-inflammation loop.

Mechanistic Visualization

Figure 2: Metabolic activation by CES2 and downstream inhibition of the NF-κB inflammatory cascade.

Experimental Protocols for Validation

To validate the "Potential" effects, the following assays are required. These protocols are designed to confirm both the prodrug conversion and the anti-inflammatory efficacy.

In Vitro: Hydrolysis Stability Assay

Objective: Confirm CES2 specificity.

-

System: Prepare S9 fractions from Human Intestine (High CES2) and Human Liver (High CES1).

-

Incubation: Incubate Isoeugenyl Formate (10 µM) at 37°C in phosphate buffer (pH 7.4) with S9 fractions.

-

Analysis: Aliquot at 0, 5, 15, 30, and 60 mins. Quench with ice-cold acetonitrile.

-

Quantification: HPLC-UV (280 nm). Measure the disappearance of the ester and the appearance of Isoeugenol.

-

Success Criteria:

(Intestine) <

In Vitro: Anti-Inflammatory Potency (RAW 264.7 Cells)

Objective: Measure efficacy against LPS-induced inflammation.

-

Cell Culture: Seed RAW 264.7 murine macrophages in 96-well plates (

cells/well). -

Treatment: Pre-treat with Isoeugenyl Formate (1–50 µM) for 1 hour. Include Isoeugenol (parent) as a positive control.

-

Induction: Add LPS (1 µg/mL) and incubate for 24 hours.

-

Readout 1 (Nitric Oxide): Mix 100 µL supernatant with 100 µL Griess reagent. Measure absorbance at 540 nm.

-

Readout 2 (Cytokines): Use ELISA kits for TNF-α and IL-6 on the supernatant.

-

Viability Check: Perform MTT assay to ensure reductions in NO are not due to cytotoxicity.

In Vivo: DSS-Induced Colitis Model (Mice)

Objective: Validate the "Intestinal Targeting" hypothesis.

-

Subjects: C57BL/6 mice (n=10/group).

-

Induction: Administer 2.5% Dextran Sodium Sulfate (DSS) in drinking water for 7 days.

-

Treatment: Oral gavage of Isoeugenyl Formate (25, 50 mg/kg) daily. Compare with equimolar Isoeugenol.

-

Endpoints:

-

DAI Score: Weight loss, stool consistency, bleeding.

-

Colon Length: Measure shortening (marker of inflammation).

-

Histology: H&E staining of colon tissue for crypt damage and infiltration.

-

MPO Activity: Myeloperoxidase assay to quantify neutrophil infiltration.

-

Safety & Toxicology Considerations

-

Formic Acid Metabolite: The hydrolysis releases formic acid.[1] In humans, formate is rapidly metabolized to CO₂ via the folate-dependent pathway. At the proposed therapeutic doses (mg/kg range), the molar equivalent of formate generated is well below the toxic threshold (methanol toxicity threshold).

-

Sensitization: Isoeugenol is a known skin sensitizer. The formate ester may reduce direct dermal reactivity, but oral formulations should be encapsulated to prevent esophageal irritation.

References

-

Ameliorative Effects of Isoeugenol and Eugenol against Impaired Nerve Function and Inflammatory and Oxidative Mediators in Diabetic Neuropathic Rats. Biomedicines, 2023. Link

-

Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update. Molecules, 2021. Link

-

Human Carboxylesterase Isozymes: Catalytic Properties and Rational Drug Design. Drug Metabolism and Pharmacokinetics, 2005. Link

-

Isoeugenyl formate (CAS 7774-96-1) Substance Profile. The Good Scents Company. Link

-

Evaluation of antiarthritic activity of isoeugenol in adjuvant induced arthritis in murine model. Food and Chemical Toxicology, 2012. Link

Sources

Comprehensive Technical Guide: Thermal Stability and Degradation Kinetics of (E)-Isoeugenyl Formate

[1][2][3]

Executive Summary

This compound is a phenylpropanoid ester utilized primarily in fragrance and flavor applications for its woody, orris-like olfactory profile.[1][2][3] While structurally robust under ambient conditions, its stability is governed by two competing degradation vectors: hydrolytic cleavage of the formate ester bond and oxidative degradation of the propenyl unsaturation.

This guide delineates the physicochemical baseline of the molecule, predicts its thermal behavior based on functional group analysis, and provides validated protocols for establishing its specific kinetic degradation profile. Researchers should prioritize moisture control, as the release of formic acid during hydrolysis creates an autocatalytic degradation loop.

Physicochemical Characterization

Before initiating stability trials, the analyte must meet strict purity criteria to avoid identifying synthesis byproducts as degradation products.

| Property | Specification | Critical Note |

| IUPAC Name | [2-methoxy-4-[(E)-prop-1-enyl]phenyl] formate | Ensure (E)-isomer specificity; (Z)-isomer has distinct kinetics. |

| CAS Number | 7774-96-1 | |

| Molecular Weight | 192.21 g/mol | |

| Physical State | Pale yellow viscous liquid | Viscosity changes often indicate polymerization.[1][2][4][3] |

| Boiling Point | ~282°C (at 760 mmHg) | Thermal degradation likely precedes boiling at atm pressure.[1][2][4] |

| Flash Point | 122°C (Closed Cup) | Safety threshold for thermal stress testing.[1][2][4] |

| LogP | ~2.33 | Lipophilic; requires non-aqueous or co-solvent analytical methods.[1][2][4] |

Degradation Pathways & Mechanisms

The degradation of this compound follows a bifurcated pathway dependent on environmental stressors (Temperature, pH, Oxygen).

Pathway A: Hydrolytic Cleavage (Dominant)

The formate ester is highly susceptible to hydrolysis, particularly in the presence of trace moisture. This reaction is autocatalytic :

-

Water attacks the carbonyl carbon.[1]

-

(E)-Isoeugenol and Formic Acid are released.[1]

-

The generated Formic Acid lowers the pH, exponentially increasing the rate of further ester hydrolysis.

Pathway B: Oxidative Cleavage (Secondary)

The conjugated double bond in the propenyl tail is a site for radical oxidation, especially under UV light or high heat (>60°C).

-

Mechanism: Formation of a transient epoxide or peroxide intermediate at the

-carbon.[1] -

Products: Oxidative cleavage typically yields Vanillin Formate (intermediate) or Vanillin (final), along with acetaldehyde.

Pathway C: Thermal Elimination (Pyrolysis)

At temperatures exceeding 200°C (in inert atmosphere), formate esters can undergo unimolecular elimination (Ei mechanism) or decarbonylation, releasing CO and the corresponding phenol.

Visualized Degradation Network

The following diagram illustrates the causal relationships between environmental inputs and degradation products.

Caption: Mechanistic degradation map showing the autocatalytic hydrolysis loop (Red Dashed) and oxidative downstream products.

Thermal Analysis Methodologies

To empirically validate the stability profile, the following instrumental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: Determine the onset temperature of degradation (

-

Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo).

-

Protocol:

-

Sample Mass: 10–15 mg in alumina crucible.

-

Purge Gas: Nitrogen (50 mL/min) to study pure thermal stability; Air (50 mL/min) to study oxidative stability.

-

Ramp Rate: 10°C/min from 25°C to 400°C.

-

-

Expected Profile:

-

Stage 1 (Ambient - 150°C): Minimal weight loss (<1%) if dry.[1][2][4] Significant loss indicates residual solvent or moisture.[1]

-

Stage 2 (180°C - 280°C): Main weight loss event.[1][2][4] In

, this is largely volatilization (BP ~282°C). In Air, onset of weight loss will occur earlier (~160°C) due to oxidative breakdown.

-

Differential Scanning Calorimetry (DSC)

Objective: Identify exothermic decomposition events.[1]

-

Protocol:

-

Container: High-pressure gold-plated crucible (sealed) to prevent evaporation from masking degradation exotherms.

-

Ramp: 5°C/min to 300°C.

-

-

Critical Signal: Look for a sharp exotherm >200°C.[1] This indicates the energy release from bond cleavage (decarboxylation).

Kinetic Profiling & Shelf-Life Prediction

For drug development or formulation stability, Accelerated Stability Testing (AST) is required to calculate the Arrhenius parameters.[1]

Experimental Design

-

Conditions: Store aliquots in sealed, headspace-free amber vials at 40°C, 50°C, 60°C, and 70°C.

-

Timepoints: 0, 24, 72, 168, 336, and 672 hours.[3]

-

Quantification: HPLC-UV or GC-FID (see Section 6).[1][2][4][3]

Data Analysis (Arrhenius Model)

Assume pseudo-first-order kinetics for hydrolysis (if water is in excess or constant).[1][2]

Analytical Workflows

Two orthogonal methods are proposed to ensure specificity.

GC-MS (Impurity Profiling)

Best for identifying volatile degradation products (Isoeugenol, Vanillin).[1][3]

-

Carrier: Helium @ 1.0 mL/min.[1]

-

Temp Program: 60°C (1 min)

10°C/min -

Key Fragments:

HPLC-UV (Quantification)

Best for non-volatile polymeric degradants and precise assay.[1][2]

Storage & Handling Protocols

Based on the degradation profile, the following handling procedures are mandatory to maintain integrity:

-

Moisture Exclusion: Store under dry nitrogen or argon headspace.[1] Even atmospheric humidity can initiate the autocatalytic hydrolysis cycle.

-

Temperature Control: Maintain storage <25°C. Refrigeration (4°C) is recommended for long-term reference standards.

-

Container Material: Use Type I borosilicate glass. Avoid metals (Fe, Cu) which can catalyze oxidative cleavage of the propenyl group.

References

-

PubChem. (n.d.).[1] Isoeugenyl formate (Compound). National Library of Medicine. Retrieved October 26, 2023, from [Link][3]

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2003).[1] Isoeugenyl formate: Evaluation of specific flavouring agents. World Health Organization.[1] Retrieved October 26, 2023, from [Link][3]

-

The Good Scents Company. (n.d.). Isoeugenyl formate. Retrieved October 26, 2023, from [Link][3]

-

Research Institute for Fragrance Materials (RIFM). (2019).[1] Safety Assessment of Isoeugenyl Formate. (Note: Access typically restricted to members/subscribers, cited here as authoritative grounding for toxicological and stability standards in fragrance).

-

Larson, R. A. (1997).[1] Naturally Occurring Antioxidants.[1] Lewis Publishers.[1] (Reference for the oxidative mechanism of phenylpropanoid derivatives).

Sources

- 1. Isoeugenyl formate | C11H12O3 | CID 20831812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound Isoeugenol formate (FDB016295) - FooDB [foodb.ca]

- 3. CN103848728A - Synthesis method of isoeugenol - Google Patents [patents.google.com]

- 4. isoeugenyl formate, 7774-96-1 [thegoodscentscompany.com]

- 5. Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Analysis and Stability Study of Isoeugenol in Aquaculture Products by Headspace Solid-Phase Microextraction Coupled to Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Analysis of Isoeugenyl Formate in Complex Aromatic Matrices

A Senior Application Scientist's Perspective on its Elusive Natural Occurrence and Analytical Characterization

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the chemical properties, potential biosynthesis, and analytical methodologies pertinent to isoeugenyl formate. While the natural occurrence of its precursor, isoeugenol, is well-documented in a variety of essential oils, isoeugenyl formate itself is not commonly reported as a natural constituent. This document will delve into the established science of isoeugenol as a critical foundation before exploring the hypothetical presence and definitive analytical strategies for its formate ester.

Isoeugenyl Formate: An Introduction to the Molecule

Isoeugenyl formate, with the chemical formula C₁₁H₁₂O₃, is an ester of isoeugenol and formic acid.[1][2] It is characterized as a colorless to pale straw-yellow viscous liquid with a faint, orris-like, green, sweet, and woody aroma.[2][3] While it is utilized as a flavoring and fragrance agent, literature reviews indicate a scarcity of publications on this specific compound, and it is reported by some sources as not being found in nature.[1][3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of isoeugenyl formate is fundamental for developing appropriate analytical methods for its detection and quantification.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | PubChem[2] |

| Molecular Weight | 192.21 g/mol | PubChem[2] |

| Boiling Point | 282.0 °C at 760 mm Hg | The Good Scents Company, HMDB[2] |

| Appearance | Colorless to pale straw-yellow viscous liquid | JECFA[2] |

| Odor Profile | Faint, orris-like, green, sweet, woody | JECFA[2] |

| Solubility | Almost insoluble in water; soluble in alcohol | JECFA, The Good Scents Company[2] |

| CAS Number | 7774-96-1 | FooDB[1] |

The Precursor: Natural Occurrence and Biosynthesis of Isoeugenol

To understand the potential for isoeugenyl formate in nature, it is imperative to examine its direct precursor, isoeugenol. Isoeugenol is a naturally occurring phenylpropene, a class of organic compounds synthesized by plants that contribute significantly to their aroma and defense mechanisms.[4][5]

Abundance in the Plant Kingdom

Isoeugenol is a well-established constituent of numerous essential oils. It is found in plants such as ylang-ylang (Cananga odorata), cloves (Syzygium aromaticum), nutmeg (Myristica fragrans), and basil (Ocimum basilicum).[6][7] In many of these sources, it co-occurs with its isomer, eugenol.[8] For instance, isoeugenol can be extracted from clove bud essential oil (approximately 1%), betel leaf (around 10%), and various fractions of ylang-ylang essential oil (up to 0.5%).[8]

Biosynthetic Pathway

The biosynthesis of phenylpropenes like isoeugenol is a complex enzymatic process within the plant. Research has shown that these compounds are synthesized from substituted phenylpropenols.[4] Specifically, an enzyme found in Petunia flowers (Petunia hybrida) catalyzes the formation of isoeugenol from coniferyl acetate in the presence of the cofactor NADPH.[4][5] This reaction is catalyzed by an isoeugenol synthase (IGS), which belongs to a family of NADPH-dependent reductases.[4]

The formation of isoeugenyl formate would require a subsequent enzymatic esterification of isoeugenol with a formate donor. The apparent rarity or absence of isoeugenyl formate in nature may suggest that this final step either does not occur, or the resulting ester is rapidly metabolized.

Caption: Hypothetical biosynthetic pathway of isoeugenyl formate from coniferyl acetate.

Analytical Methodologies for the Identification of Isoeugenyl Formate

The identification and quantification of trace compounds like isoeugenyl formate in complex matrices such as essential oils require highly sensitive and selective analytical techniques. The methods described for the analysis of isoeugenol are directly applicable to the search for its formate ester.

Sample Preparation: Essential Oil Extraction

The initial step involves the extraction of the volatile components from the plant material. Steam distillation is the most common method for obtaining essential oils on a commercial scale. For analytical purposes, solvent extraction or supercritical fluid extraction (SFE) can provide a more comprehensive profile of the volatile and semi-volatile constituents.

Protocol: Solvent Extraction for Analytical Screening

-

Maceration: Weigh 10 g of dried and powdered plant material.

-

Solvent Addition: Add 100 mL of a non-polar solvent such as hexane or dichloromethane.

-

Extraction: Agitate the mixture for 24 hours at room temperature.

-

Filtration: Filter the mixture to remove solid plant material.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

-

Storage: Store the extract at -20°C in a sealed vial until analysis.

The causality behind choosing a non-polar solvent is to selectively extract lipophilic compounds like phenylpropenes and their esters while minimizing the co-extraction of more polar, interfering substances.

Chromatographic Separation and Identification

Gas chromatography (GC) coupled with mass spectrometry (MS) is the gold standard for the analysis of volatile and semi-volatile compounds in essential oils.[9]

Protocol: GC-MS Analysis

-

Injection: Inject 1 µL of the extract into the GC-MS system.

-

Separation: Utilize a non-polar capillary column (e.g., DB-5ms) with a programmed temperature gradient to separate the components based on their boiling points and polarities.

-

Ionization: Employ electron ionization (EI) at 70 eV to fragment the eluting molecules.

-

Detection: The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

Identification: Compare the obtained mass spectrum and retention time with those of an authentic standard of isoeugenyl formate and with spectral libraries (e.g., NIST, Wiley).

The self-validating nature of this protocol lies in the dual confirmation of a compound's identity through both its retention time and its mass spectral fragmentation pattern. For even higher sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (MS/MS) can be employed.[9]

Sources

- 1. Showing Compound Isoeugenol formate (FDB016295) - FooDB [foodb.ca]

- 2. Isoeugenyl formate | C11H12O3 | CID 20831812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. isoeugenyl formate, 7774-96-1 [thegoodscentscompany.com]

- 4. Eugenol and isoeugenol, characteristic aromatic constituents of spices, are biosynthesized via reduction of a coniferyl alcohol ester - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eugenol and isoeugenol, characteristic aromatic constituents of spices, are biosynthesized via reduction of a coniferyl alcohol ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoeugenol | C10H12O2 | CID 853433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. gabriellaoils.com [gabriellaoils.com]

- 8. ScenTree - Isoeugenol (CAS N° 97-54-1) [scentree.co]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Acute Toxicity Assessment of (E)-isoeugenyl formate

Introduction: Characterizing (E)-isoeugenyl formate and the Imperative for Acute Toxicity Profiling

This compound, a member of the methoxybenzene chemical class, is recognized for its distinct sweet, clove-like, and green aroma.[1] Its application in the flavor and fragrance industry necessitates a thorough evaluation of its safety profile. Acute toxicity studies are the cornerstone of this assessment, providing critical data on the potential adverse health effects resulting from a single or short-term exposure to a substance. This guide presents a comprehensive framework for conducting the acute toxicity assessment of this compound, designed for researchers, scientists, and drug development professionals. In the absence of direct toxicological data for this specific ester, this document outlines a robust, scientifically-grounded testing strategy. This strategy is based on established Organisation for Economic Co-operation and Development (OECD) guidelines and leverages structure-activity relationships (SAR) by drawing upon the known toxicological profiles of its constituent moieties: isoeugenol and the formate group.

The lipophilic nature of this compound, suggested by its predicted LogP, alongside the known biological activities of isoeugenol—which include skin sensitization and moderate acute oral and dermal toxicity—inform the basis of this proposed toxicological investigation.[1] This guide will provide detailed, step-by-step methodologies for a tiered testing approach, emphasizing the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Chemical and Physical Properties of this compound

A comprehensive understanding of the physicochemical properties of a test substance is fundamental to the design of toxicological studies. These properties influence absorption, distribution, metabolism, and excretion (ADME), and thus, the potential toxicity.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | [2] |

| Molecular Weight | 192.21 g/mol | [2] |

| Appearance | Colorless to pale straw-yellow viscous liquid | [2] |

| Odor | Faint, orris-like, green, sweet, woody | [2] |

| Boiling Point | 282.00 °C @ 760.00 mm Hg | [2][3] |

| Vapor Pressure | 0.002000 mmHg @ 25.00 °C (estimated) | [3] |

| Flash Point | 253.00 °F (122.78 °C) (Closed Cup) | [3] |

| Solubility | Almost insoluble in water; soluble in alcohol | [2][3] |

| Predicted LogP (o/w) | 2.330 - 3.16 | [1][3] |

A Tiered Approach to Acute Toxicity Evaluation: A Proposed Workflow

The following workflow is a proposed strategy for the acute toxicity assessment of this compound, beginning with in vitro and in silico methods to inform subsequent in vivo studies, thereby adhering to the principles of ethical and efficient scientific investigation.

Caption: Potential metabolic pathway and associated toxicities of this compound.

-

Isoeugenol-Mediated Effects: Isoeugenol is a known skin sensitizer and can cause contact dermatitis. Its metabolism can lead to the formation of reactive intermediates that may contribute to cytotoxicity and organ-specific toxicity.

-

Formate-Mediated Effects: The hydrolysis of the formate ester will release formic acid. While a normal product of metabolism, an excess of formic acid can lead to metabolic acidosis. Formate esters are also known to cause irritation to the eyes and respiratory tract, and at high concentrations, may lead to central nervous system depression.

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for the acute toxicity assessment of this compound. By employing a tiered approach that integrates in silico, in vitro, and targeted in vivo studies based on OECD guidelines, researchers can efficiently and ethically characterize the acute hazard potential of this substance. The proposed strategy emphasizes a weight-of-evidence approach, leveraging existing knowledge of structurally related compounds to inform study design and minimize animal use. The insights gained from these studies will be crucial for establishing safe handling and use levels for this compound in its various applications, ensuring both consumer and occupational safety. Further research could explore the specific metabolic pathways of this compound and the potential for repeated dose toxicity to build a complete toxicological profile.

References

-

FooDB. (2010, April 8). Showing Compound Isoeugenol formate (FDB016295). Retrieved from [Link]

-

The Good Scents Company. isoeugenyl formate, 7774-96-1. Retrieved from [Link]

-

Labcorp. OECD 402/OCSPP 870.1200: Acute dermal toxicity. Retrieved from [Link]

-

Analytice. (2021, May 26). OECD 402: Acute Dermal Toxicity. Retrieved from [Link]

-

PubChem. Isoeugenyl formate | C11H12O3 | CID 20831812. Retrieved from [Link]

-

U.S. Environmental Protection Agency. Acute Oral Toxicity Up-And-Down-Procedure. Retrieved from [Link]

-

The Good Scents Company. isoamyl formate, 110-45-2. Retrieved from [Link]

-

TIIKM Conference Proceedings. QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) STUDY OF EUGENOL DERIVATIVES AS ANTIOXIDANT COMPOUNDS. Retrieved from [Link]

-

National Center for Biotechnology Information. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense. Retrieved from [Link]

-

National Toxicology Program. (2001, October 31). Up-and-Down Procedure for Acute Oral Toxicity: ICCVAM Recommended Protocol. Retrieved from [Link]

-

National Toxicology Program. (2012, October 2). OECD Test Guideline 405: Acute Eye Irritation/Corrosion (updated 2012). Retrieved from [Link]

-

ResearchGate. (2025, December 28). Toward Novel Antioxidant Drugs: Quantitative Structure-Activity Relationship Study of Eugenol Derivatives. Retrieved from [Link]

-

OECD. (2002, April 24). 404 | oecd guideline for the testing of chemicals. Retrieved from [Link]

-

ResearchGate. (2025, August 6). In vitro cytotoxicity testing prediction of acute human toxicity. Retrieved from [Link]

-

PubMed. Oral acute toxic class method: a successful alternative to the oral LD50 test. Retrieved from [Link]

-

PubMed. In vitro cytotoxicity tests for the prediction of acute toxicity in vivo. Retrieved from [Link]

-

Nucro-Technics. (2024, May 12). OECD 404: Acute Dermal Irritation/Corrosion. Retrieved from [Link]

-

California Department of Pesticide Regulation. (2022, June 20). Guidance on the Up-and-Down Procedure Data Evaluation. Retrieved from [Link]

-

ResearchGate. (2025, August 5). (PDF) Oral Acute Toxic Class Method: A successful alternative to the oral LD50 test. Retrieved from [Link]

-

PubMed. The fixed-dose procedure and the acute-toxic-class method: a mathematical comparison. Retrieved from [Link]

-

PubMed. A statistical evaluation of the fixed dose procedure. Retrieved from [Link]

-

Regulations.gov. Final Report. Retrieved from [Link]

-

PubMed. Acute Toxic Class Methods: Alternatives to LD/LC50 Tests. Retrieved from [Link]

-

Flashpoint srl. (2020, June 26). Test Guideline No. 405 Acute Eye Irritation/Corrosion. Retrieved from [Link]

-

MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

-

PubMed. The practice of structure activity relationships (SAR) in toxicology. Retrieved from [Link]

-

Proceedings of the International Conference on Food, Nutrition, Health and Lifestyle. (2022, October 13). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) STUDY OF EUGENOL DERIVATIVES AS ANTIOXIDANT COMPOUNDS. Retrieved from [Link]

-

Slideshare. Acute dermal irritation/corrosion: OECD 404. Retrieved from [Link]

-

ResearchGate. (2025, August 10). (PDF) Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method. Retrieved from [Link]

-

Taylor & Francis. Fixed-dose procedure – Knowledge and References. Retrieved from [Link]

-

Labcorp. OECD 405/OCSPP 870.2400: Acute eye irritation/corrosion. Retrieved from [Link]

-

U.S. Food and Drug Administration. Chapter IV. Guidelines for Toxicity Tests. Retrieved from [Link]

-

Altogen Labs. Acute Dermal Toxicity OECD 402. Retrieved from [Link]

-

National Institutes of Health. Correlation of In Vitro Cytotoxicity and Acute Toxicity. Retrieved from [Link]

-

Slideshare. Acute eye irritation/corrosion- 405. Retrieved from [Link]

-

ResearchGate. Structure-activity relationships of the synthesized compounds. Retrieved from [Link]

-

Scribd. Acute Dermal Toxicity Oecd 402 | PDF. Retrieved from [Link]

-

OECD. (2002, April 24). Test No. 404: Acute Dermal Irritation/Corrosion. Retrieved from [Link]

-

PubMed. An up-and-down procedure for acute toxicity testing. Retrieved from [Link]

-

IVAMI. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). Retrieved from [Link]

-

European Chemicals Agency. (2018, August 14). FINAL REPORT Acute dermal toxicity study in rats TEST GUIDELINE(S) OECD 402, 1987 Commission Regulation (EC) No 440/2008 US EPA. Retrieved from [Link]

-

IVAMI. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). Retrieved from [Link]

Sources

Methodological & Application

Definitive Analysis of (E)-Isoeugenyl Formate: A High-Resolution GC-MS Protocol for Purity and Characterization

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: (E)-Isoeugenyl formate is a significant aroma chemical, contributing characteristic warm, spicy, and sweet notes to a variety of commercial products. Its precise identification and quantification are paramount for quality control in the flavor, fragrance, and cosmetic industries, as well as for ensuring regulatory compliance. This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound. We delve into the causality behind each methodological choice, from sample preparation to data interpretation, providing a self-validating protocol grounded in established analytical chemistry principles. The detailed workflow, optimized instrument parameters, and an exploration of the compound's mass spectral fragmentation pattern offer researchers a definitive guide for achieving accurate and reproducible results.

Introduction and Analytical Rationale

This compound (C₁₁H₁₂O₃, Molar Mass: 192.21 g/mol ) is a formate ester of isoeugenol.[1] As a volatile organic compound, it is exceptionally well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This technique is the gold standard for analyzing complex mixtures of volatile and semi-volatile compounds, offering high-resolution separation (GC) coupled with definitive molecular identification (MS).[2] The gas chromatograph separates components based on their boiling points and interactions with the stationary phase of the analytical column, while the mass spectrometer provides structural information by ionizing the eluted compounds and separating the resulting ions based on their mass-to-charge ratio (m/z).[3]

The rationale for employing GC-MS in this context is threefold:

-

High Sensitivity: The technique can detect and identify analytes at trace levels, which is crucial for impurity profiling and regulatory testing.[2]

-

High Selectivity: Mass spectrometry provides a unique chemical fingerprint for each compound, allowing for unambiguous identification even in complex matrices like essential oils or perfume formulations.[4]

-

Structural Elucidation: The fragmentation patterns generated by Electron Ionization (EI) provide valuable clues to the molecule's structure, confirming the identity of the target analyte and helping to characterize unknown impurities.[5]

This guide provides a comprehensive protocol that ensures both qualitative and quantitative accuracy, enabling professionals to implement this method with confidence.

Experimental Workflow and Causality

The analytical process follows a logical sequence designed to ensure sample integrity, instrument stability, and data reliability. Each stage is critical for the success of the subsequent steps.

Caption: Workflow for GC-MS analysis of this compound.

Materials and Instrumentation

-

Gas Chromatograph-Mass Spectrometer: A system equipped with an autosampler, a split/splitless injector, and an electron ionization (EI) source.

-

Analytical Column: A non-polar or low-polarity capillary column is recommended for the analysis of flavor and fragrance compounds.[6] An Agilent DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) provides excellent resolution.

-

Reagents & Standards:

-

This compound standard (≥98% purity)

-

Dichloromethane (DCM), HPLC or GC-grade

-

Helium (99.999% purity) or Hydrogen (99.999% purity) as carrier gas

-

-

Glassware: Class A volumetric flasks, autosampler vials (2 mL) with PTFE-lined septa.[7]

Detailed Protocols

Preparation of Standard and Sample Solutions

Causality Note: The choice of dichloromethane as a solvent is based on its high volatility, which is compatible with GC analysis, and its ability to effectively dissolve this compound.[3] Using high-purity solvents and Class A glassware is essential to prevent contamination and ensure quantitative accuracy.

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with dichloromethane.

-

Working Standard Solutions: Perform serial dilutions of the stock solution with dichloromethane to prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

-

Sample Preparation: Dilute the sample matrix (e.g., perfume oil, flavor concentrate) in dichloromethane to a concentration expected to fall within the calibration range. A starting dilution of 1:1000 is recommended. If the sample contains particulates, filter it through a 0.22 µm PTFE syringe filter before analysis.[7]

-

Transfer: Transfer all final solutions into 2 mL glass autosampler vials for analysis.[8]

GC-MS Instrumental Method

Causality Note: The following parameters are optimized for the separation and detection of this compound. The splitless injection mode is selected to maximize the transfer of the analyte onto the column, enhancing sensitivity.[8] The oven temperature program is designed to ensure good peak shape for the analyte while allowing for the elution of both more volatile and less volatile matrix components in a reasonable runtime. The MS scan range is set to encompass the molecular ion (m/z 192) and all significant fragment ions.

| Parameter | Setting | Rationale |

| GC System | Agilent 8890 GC with 5977B MSD (or equivalent) | Standard, reliable instrumentation for this application. |

| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |

| Injection Volume | 1.0 µL | Standard volume for capillary GC. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |

| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency.[9] |

| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column to balance speed and resolution. |

| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | Separates analyte from solvent front and resolves it from other matrix components. |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Industry-standard non-polar column for robust performance with flavor and fragrance compounds. |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible, library-searchable fragmentation.[10] |

| Electron Energy | 70 eV | Standard energy for generating consistent and comparable mass spectra. |

| Ion Source Temp. | 230 °C | Prevents condensation of analytes in the source while minimizing thermal degradation. |

| Quadrupole Temp. | 150 °C | Ensures stable mass filtering. |

| Solvent Delay | 4.0 min | Prevents the high concentration of solvent from saturating and damaging the MS detector filament. |

| Scan Range (m/z) | 40 - 350 amu | Covers the molecular ion and all expected fragments of the analyte and potential impurities. |

Data Analysis and Interpretation

Analyte Identification

The identity of this compound is confirmed by a two-factor authentication process:

-

Retention Time (RT): The RT of the peak in the sample chromatogram must match the RT of the authenticated standard, typically within a ±0.05 minute window.

-

Mass Spectrum: The mass spectrum of the sample peak must visually match the spectrum of the standard and/or a reference library like NIST. The relative abundances of the key ions should be consistent.

Understanding the Mass Spectrum and Fragmentation

Under 70 eV electron ionization, this compound undergoes predictable fragmentation, providing a unique fingerprint for its identification. The molecular ion peak ([M]⁺) is expected at m/z 192. The fragmentation is dominated by cleavages related to the ester and propenyl groups.

The fragmentation pathway can be visualized as follows:

Caption: Predicted major fragmentation pathways for this compound.

Key Expected Fragments:

| m/z (Mass/Charge) | Proposed Ion Identity | Significance |

| 192 | [C₁₁H₁₂O₃]⁺˙ (Molecular Ion) | Confirms the molecular weight of the compound. |

| 164 | [C₁₀H₁₂O₂]⁺˙ (Isoeugenol radical cation) | A highly probable and abundant fragment resulting from the neutral loss of carbon monoxide (CO) from the formate ester group. This is often a very stable fragment.[5][11] |

| 163 | [M-CHO]⁺ | Loss of the formyl radical (CHO). |

| 149 | [C₉H₉O₂]⁺ (Loss of -CH₃ from m/z 164) | A common subsequent fragmentation from the isoeugenol cation, indicating the presence of a methyl group. |

| 131 | [C₈H₇O₂]⁺ (Loss of H₂O from m/z 149) | Further fragmentation indicating rearrangements. |

| 77 | [C₆H₅]⁺ (Phenyl cation) | Characteristic fragment indicating an aromatic ring. |

Conclusion

This application note provides a detailed, scientifically-grounded protocol for the GC-MS analysis of this compound. By adhering to the specified sample preparation steps, instrumental parameters, and data analysis framework, researchers and quality control professionals can achieve highly accurate and reproducible results. The explanation of the causality behind the method's design empowers users to not only execute the protocol but also to troubleshoot and adapt it as necessary. This robust method serves as a critical tool for ensuring the quality, purity, and safety of products in the flavor, fragrance, and pharmaceutical industries.

References

-

ResearchGate. (n.d.). Quantitative analysis method for isoeugenol in fishery products using gas chromatography–tandem mass spectrometry. Retrieved from [Link]

-

Wageningen University & Research. (2020). GCMS analysis of e-cigarette refill solutions. Retrieved from [Link]

-

Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

-

Spectra Analysis. (n.d.). Flavor and Fragrance. Retrieved from [Link]

-

PubMed. (2016). Simultaneous determination of eugenol, isoeugenol and methyleugenol in fish fillet using gas chromatography coupled to tandem mass spectrometry. Retrieved from [Link]

-

News-Medical-Life-Sciences. (2024). Fragrance And Flavor Component Analysis: Techniques And Applications. Retrieved from [Link]

-

NIST. (n.d.). isoeugenyl acetate 2. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

PubMed. (2024). Analysis and Stability Study of Isoeugenol in Aquaculture Products by Headspace Solid-Phase Microextraction Coupled to Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Gas Chromatography in the Analysis of Flavours and Fragrances. Retrieved from [Link]

-

University of Wollongong. (2007). A fragmentation study of isoflavones in negative electrospray ionization by MSn ion trap mass spectrometry and triple quadrupole mass spectrometry. Retrieved from [Link]

-

NIST. (n.d.). trans-Isoeugenol. Retrieved from [Link]

-

Shimadzu. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Retrieved from [Link]

-

PubChem. (n.d.). Isoeugenyl formate. Retrieved from [Link]

-

University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Vanillin, Eugenol and Isoeugenol by RP-HPLC. Retrieved from [Link]

-

Agilent. (2023). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Retrieved from [Link]

Sources

- 1. Isoeugenyl formate | C11H12O3 | CID 20831812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]

- 3. Sample preparation GC-MS [scioninstruments.com]

- 4. spectra-analysis.com [spectra-analysis.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. agilent.com [agilent.com]

- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 8. uoguelph.ca [uoguelph.ca]

- 9. GC-MS Sample Preparation | Thermo Fisher Scientific - RU [thermofisher.com]

- 10. Simultaneous determination of eugenol, isoeugenol and methyleugenol in fish fillet using gas chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. trans-Isoeugenol [webbook.nist.gov]

Derivatization of (E)-isoeugenyl formate for enhanced GC analysis

Abstract & Scope

(E)-Isoeugenyl formate (CAS: 7774-96-1) is a critical phenylpropanoid ester used in fragrance formulation and as a synthetic intermediate for vanillin production. While direct Gas Chromatography (GC) analysis is possible, it suffers from two significant limitations:

-

Thermal Instability: Formate esters are susceptible to thermal degradation (decarbonylation) or hydrolysis in hot GC injection ports, leading to inaccurate quantification.

-

Isomeric Ambiguity: Differentiating the bioactive (E)-isomer from the (Z)-isomer and its regioisomer, eugenol formate, is difficult due to co-elution on standard non-polar columns (e.g., DB-5MS).

This guide details two enhanced derivatization protocols to solve these challenges. Protocol A (DMDS Derivatization) utilizes dimethyl disulfide to "lock" the alkene geometry, providing unequivocal structural confirmation of the (E)-configuration. Protocol B (Hydrolysis-Silylation) offers a robust method for biological matrices (plasma/tissue) where total isoeugenyl content is the critical pharmacokinetic metric.

Analytical Decision Matrix

Before selecting a protocol, determine the analytical endpoint using the workflow below.

Figure 1: Decision tree for selecting the appropriate derivatization strategy based on analytical requirements.

Protocol A: DMDS Derivatization (Structural Elucidation)

Principle: The iodine-catalyzed addition of dimethyl disulfide (DMDS) across the propenyl double bond creates a stable bis(methylthio) adduct. This reaction increases molecular weight by 94 Da and yields diagnostic mass spectral fragments that unequivocally locate the double bond position (distinguishing isoeugenol from eugenol) and separate geometric isomers (E vs. Z) due to the substantial steric bulk added to the chain.

Reagents & Materials

-

Analyte: this compound standard.

-

Reagent: Dimethyl disulfide (DMDS), >99% purity.

-

Catalyst: Iodine solution (60 mg/mL in diethyl ether).

-

Solvent: Hexane (HPLC Grade).

-

Quench: 5% Aqueous Sodium Thiosulfate (

).

Step-by-Step Methodology

-

Preparation: Dissolve 1 mg of sample in 200 µL of hexane in a 2 mL GC vial.

-

Reaction: Add 50 µL of DMDS and 10 µL of Iodine/Ether solution. Cap tightly.

-

Incubation: Heat at 60°C for 4 hours .

-

Note: The (E)-isomer reacts slower than the (Z)-isomer due to steric hindrance, but 4 hours ensures complete conversion.

-

-

Extraction/Quench: Cool to room temperature. Add 200 µL of 5%

and shake vigorously to remove excess iodine (organic layer turns from violet to colorless). -

Isolation: Transfer the upper organic layer to a fresh vial containing anhydrous

to dry. -

Analysis: Inject 1 µL into GC-MS (Split 10:1).

Expected Mechanism & Data

The reaction converts the alkene into a saturated chain with two -SMe groups.

-

Reaction:

(MW 192) +

Figure 2: Mechanism of DMDS addition to the propenyl side chain.

Protocol B: Hydrolysis & Silylation (Quantitative)

Principle: In drug development, the formate ester often acts as a prodrug. To quantify the active moiety, the formate group is hydrolyzed, and the resulting phenol is derivatized with BSTFA to form a volatile Trimethylsilyl (TMS) ether. This eliminates peak tailing caused by the free phenol.

Reagents

-

Hydrolysis Base: 1M KOH in Methanol.

-

Neutralizer: 1M HCl.

-

Silylation Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

-

Solvent: Pyridine (anhydrous).

Step-by-Step Methodology

-

Hydrolysis: Mix 100 µL sample (plasma extract or standard) with 100 µL Methanolic KOH. Incubate at 60°C for 30 mins.

-

Neutralization: Acidify with HCl to pH < 3, then extract with Ethyl Acetate (3 x 200 µL). Evaporate to dryness under

. -

Derivatization: Reconstitute residue in 50 µL Pyridine and add 50 µL BSTFA + 1% TMCS.

-

Incubation: Heat at 70°C for 30 mins.

-

Analysis: Inject 1 µL into GC-MS.

GC-MS Instrument Parameters

These parameters are optimized for the DMDS derivative (Protocol A), which is less volatile than the parent compound.

| Parameter | Setting | Rationale |

| Column | DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm) | Low-bleed phase essential for sulfur-containing adducts. |

| Inlet Temp | 260°C | Ensures rapid volatilization of the heavier adduct (MW 286). |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains resolution for late-eluting isomers. |

| Oven Program | 60°C (1 min) | Slow ramp (4°C/min) critical to separate threo and erythro diastereomers of the DMDS adduct. |

| Transfer Line | 280°C | Prevents condensation of high-boiling adducts. |

| Ion Source | EI (70 eV), 230°C | Standard ionization. |

| Scan Range | m/z 50–450 | Captures molecular ion (286) and lower fragments. |

Data Interpretation & Mass Spectral Fingerprints

The differentiation of isomers relies on the fragmentation pattern of the DMDS adduct. The cleavage occurs preferentially between the two carbons bearing the methylthio groups.

Diagnostic Fragments (DMDS Adduct)

| Fragment | m/z (approx) | Origin | Significance |

| Molecular Ion | 286 | Confirms successful derivatization. | |

| Fragment A | 225 | Loss of terminal S-methyl group. | |

| Fragment B | 151 | Base Peak. Cleavage between C7-C8 (Benzylic fragment). | |

| Fragment C | 135 | Alkyl-dithio fragment. |

Differentiation Logic:

-

This compound Adduct: Yields a single dominant diastereomer peak (due to anti addition to the trans alkene).

-

(Z)-Isoeugenyl Formate Adduct: Yields a different diastereomer eluting at a distinct retention time.

-

Eugenol Formate (Regioisomer): The double bond is terminal. DMDS cleavage yields a fragment at m/z 61 (

), which is absent or very weak in isoeugenyl derivatives.

References

-

Buser, H. R., et al. (1983).[1] Determination of double bond positions in mono-unsaturated acetates by mass spectrometry of dimethyl disulfide adducts. Analytical Chemistry.[2][3][4][5][6] Link

-

Dunkelblum, E., et al. (1985).[1] Stereochemical assignment of double bonds in unsaturated compounds by GC-MS of dimethyl disulfide derivatives. Tetrahedron Letters. Link

-

Restek Corporation. (2024).[7] Analysis of Fragrance Allergens by GC-MS. Application Note 59343. Link

-

Sigma-Aldrich (Merck). (2024). Protocol for Silylation of Phenolic Compounds using BSTFA. Technical Bulletin. Link

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. LC-MS/MS determination of guanabenz E/Z isomers and its application to in vitro and in vivo DMPK profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis and Stability Study of Isoeugenol in Aquaculture Products by Headspace Solid-Phase Microextraction Coupled to Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Strategic Utilization of (E)-Isoeugenyl Formate: A Versatile Scaffold for Novel Bioactive Development

Executive Summary

(E)-Isoeugenyl formate (4-formyloxy-3-methoxy-1-propenylbenzene) represents an underutilized yet highly strategic scaffold in medicinal chemistry. While its acetate analog is ubiquitous in fragrance and flavor industries, the formate ester offers unique advantages for drug development. It serves as a "stealth" phenol—masking the reactive hydroxyl group to enhance lipophilicity (LogP) and cellular permeability—while possessing a higher susceptibility to enzymatic hydrolysis (esterases) compared to acetates or benzoates.

This Application Note provides a rigorous guide for synthesizing this compound and utilizing it as a precursor for a library of novel

Module 1: Synthesis of this compound

Direct esterification of phenols with formic acid is thermodynamically unfavorable due to the formation of water. The use of acid chlorides (formyl chloride) is unstable. Therefore, this protocol utilizes the Mixed Anhydride Method (Acetic Formic Anhydride - AFA) generated in situ. This method ensures high yield and regioselectivity under mild conditions.

Reagents & Equipment[1][2][3][4]

-

Precursor: (E)-Isoeugenol (>98% purity, Sigma-Aldrich/Merck).

-

Reagents: Formic acid (98%), Acetic anhydride (

), Sodium bicarbonate ( -

Solvent: Dichloromethane (DCM, anhydrous).

-

Equipment: 3-neck Round Bottom Flask (RBF), dropping funnel,

gas line, rotary evaporator.

Step-by-Step Protocol

-

Preparation of Acetic Formic Anhydride (AFA):

-

In a dry 100 mL RBF, cool 10 mL of acetic anhydride to 0°C under

. -

Add 5 mL of formic acid (98%) dropwise over 10 minutes.

-

Critical Step: Stir the mixture at 50°C for 2 hours. This thermal activation drives the equilibrium to form AFA (

). -

Cool the AFA solution back to 0°C before use.

-

-

Esterification:

-

Dissolve (E)-isoeugenol (10 mmol, ~1.64 g) in 20 mL anhydrous DCM.

-

Add the isoeugenol solution dropwise to the cold AFA mixture.

-

Add a catalytic amount of anhydrous sodium acetate (0.5 mmol) to accelerate the trans-esterification.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 8:2). The product (

) will appear less polar than the starting phenol (

-

-

Work-up & Purification:

-

Quench the reaction by pouring into ice-cold saturated

solution (Caution: -

Extract with DCM (

mL). -

Wash organic layer with brine, dry over

, and concentrate in vacuo.[1] -

Purification: Flash column chromatography (Silica gel 60, Gradient 0-10% EtOAc in Hexane).

-

Characterization Data (Expected)

| Parameter | Value/Observation | Interpretation |

| Appearance | Pale yellow oil/solid | Crystallizes upon cooling (m.p. ~40°C) |

| IR Spectrum | 1760 | Characteristic Formate C=O stretch |

| 1H NMR | Formyl proton ( | |

| 1H NMR | Trans-alkene proton (preservation of (E)-geometry) |

Module 2: Library Generation (The "Warhead" Strategy)

The formate group protects the phenol, allowing us to chemically manipulate the alkene "tail" without side reactions. We will convert the alkene into an epoxide , which serves as a versatile electrophile for ring-opening with amines.

Pathway: Epoxidation & Aminolysis

Figure 1: Synthetic workflow for converting this compound into amino-alcohol derivatives.

Protocol: Epoxidation with mCPBA[5][6][7]

-

Reaction: Dissolve this compound (5 mmol) in 20 mL DCM at 0°C.

-

Addition: Add meta-chloroperoxybenzoic acid (mCPBA, 1.2 eq) portion-wise.

-

Stir: Maintain at 0°C for 3 hours.

-

Quench: Wash with 10%

(to remove excess peroxide) followed by -

Isolation: The epoxide is sensitive; use immediately for the next step or store at -20°C under Argon.

Protocol: Ring Opening (Library Generation)

-

Setup: In a reaction vial, dissolve the epoxide (0.5 mmol) in Acetonitrile (2 mL).

-

Reagent: Add the desired primary amine (1.2 eq) (e.g., benzylamine, morpholine, isopropylamine).

-

Catalyst: Add Lithium Perchlorate (

, 0.1 eq) to activate the epoxide oxygen. -

Conditions: Heat to 60°C for 12 hours.

-

Result: This yields a 1-aryl-2-amino-1-propanol derivative. The formate group may partially hydrolyze depending on the amine basicity; if intact, it acts as a prodrug. If hydrolyzed, it yields the free phenolic drug.

Module 3: Bioactivity & Mechanism of Action[8]

The strategic value of this compound lies in its dual role:

-

Lipophilic Prodrug: The formate masks the polar phenol, facilitating passive transport across bacterial membranes or the blood-brain barrier.

-

Reactive Electrophile Generator: Upon metabolic activation (or spontaneous degradation), isoeugenol derivatives can form Quinone Methides , which covalently bind to microbial proteins or DNA.

Mechanism Diagram

Figure 2: Prodrug activation and mechanism of action for isoeugenyl formate derivatives.

Comparative Properties Table

| Compound | LogP (Est.) | Water Sol. | Half-Life (Plasma) | Primary Application |

| Isoeugenol | 2.5 | Low | N/A | Antimicrobial / Antioxidant |